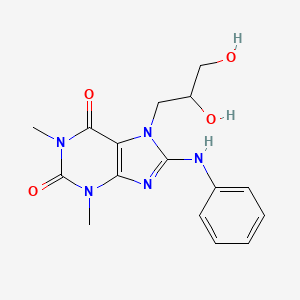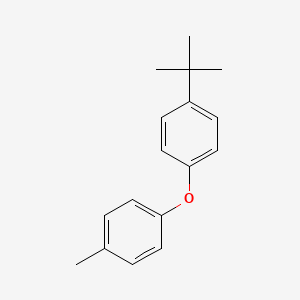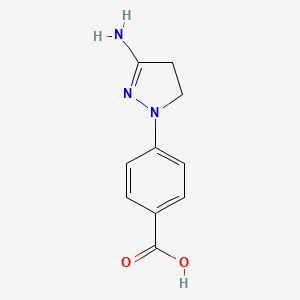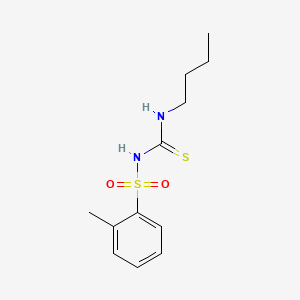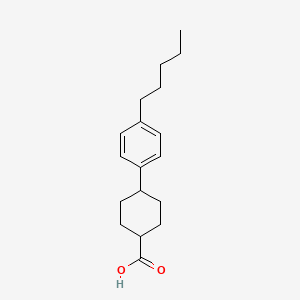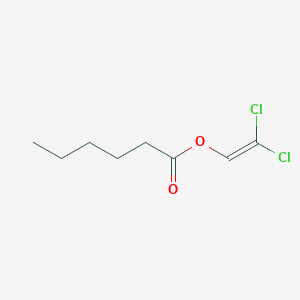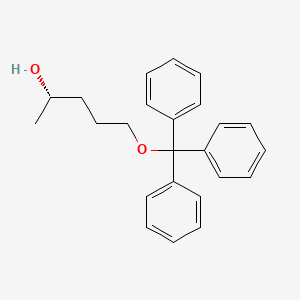
2-Pentanol, 5-(triphenylmethoxy)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- is an organic compound with a chiral center, making it optically active. This compound is a derivative of 2-pentanol, where the hydroxyl group is substituted with a triphenylmethoxy group. The (2S) designation indicates the specific stereoisomer of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group of 2-pentanol using triphenylmethanol. The reaction is carried out under acidic conditions to facilitate the formation of the triphenylmethoxy group. The process can be summarized as follows:
Starting Material: 2-Pentanol
Protecting Group: Triphenylmethanol
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the alcohol.
Wissenschaftliche Forschungsanwendungen
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s binding affinity to specific targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanol: The parent compound, which lacks the triphenylmethoxy group.
3-Pentanol: A structural isomer with the hydroxyl group on the third carbon.
2-Methyl-2-pentanol: A branched isomer with different chemical properties.
Uniqueness
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
74500-56-4 |
|---|---|
Molekularformel |
C24H26O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(2S)-5-trityloxypentan-2-ol |
InChI |
InChI=1S/C24H26O2/c1-20(25)12-11-19-26-24(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18,20,25H,11-12,19H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
MSICOSWQOQACHW-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@@H](CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
CC(CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


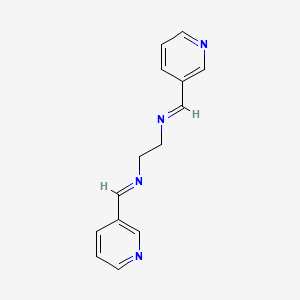
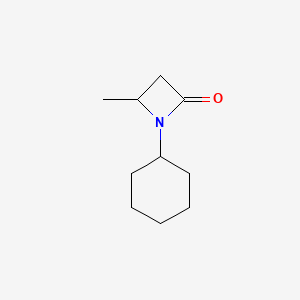
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
